N-(4-acetylphenyl)-3-chloropropanamide

Description

BenchChem offers high-quality N-(4-acetylphenyl)-3-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-3-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

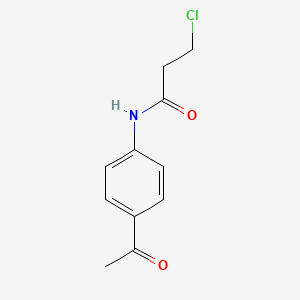

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTHHVYPCUMUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383477 | |

| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51256-02-1 | |

| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(4-acetylphenyl)-3-chloropropanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-(4-acetylphenyl)-3-chloropropanamide, a valuable intermediate in pharmaceutical and chemical research. The document outlines the core synthesis reaction, a detailed experimental protocol, and expected analytical data based on established chemical principles and analogous compound characterization.

Synthesis Pathway: Acylation of 4-aminoacetophenone

The primary and most direct pathway for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide involves the nucleophilic acyl substitution of 4-aminoacetophenone with 3-chloropropanoyl chloride. In this reaction, the amino group of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

The overall reaction is as follows:

The base (e.g., triethylamine) reacts with the HCl to form triethylammonium chloride, driving the reaction to completion.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide, compiled from standard organic synthesis techniques and procedures for analogous reactions.

Materials:

-

4-aminoacetophenone

-

3-chloropropanoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc) for chromatography

-

Hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminoacetophenone (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add 3-chloropropanoyl chloride (1.05 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-acetylphenyl)-3-chloropropanamide.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected data for the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-aminoacetophenone | C8H9NO | 135.16 | Light tan to yellow crystalline solid |

| 3-chloropropanoyl chloride | C3H4Cl2O | 126.97 | Colorless to light yellow liquid |

Table 2: Expected Physicochemical and Spectroscopic Data for N-(4-acetylphenyl)-3-chloropropanamide

| Property | Expected Value/Characteristics |

| Molecular Formula | C11H12ClNO2 |

| Molar Mass | 225.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected in the range of 100-120 °C (by analogy to similar compounds) |

| Yield | > 80% (typical for this type of reaction) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5-9.0 (s, 1H, NH), 7.95 (d, J=8.8 Hz, 2H, Ar-H), 7.70 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (t, J=6.4 Hz, 2H, -CH₂-Cl), 2.85 (t, J=6.4 Hz, 2H, -CO-CH₂-), 2.60 (s, 3H, -CO-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~197.0 (Ar-C=O), ~168.0 (Amide C=O), ~142.0 (Ar-C), ~134.0 (Ar-C), ~130.0 (Ar-CH), ~119.0 (Ar-CH), ~41.0 (-CH₂-Cl), ~40.0 (-CO-CH₂-), ~26.5 (-CO-CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (Ar-C=O stretch), ~1660 (Amide C=O stretch), ~1600, 1530 (C=C aromatic stretch), ~750 (C-Cl stretch) |

Note: The spectroscopic data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Visualizations

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

An In-depth Technical Guide to N-(4-acetylphenyl)-3-chloropropanamide

Disclaimer: Publicly available experimental data for the specific chemical compound "N-(4-acetylphenyl)-3-chloropropanamide" is limited. This guide provides predicted properties based on structurally similar compounds and outlines general experimental protocols applicable to its synthesis and characterization. All quantitative data presented should be considered estimations.

Chemical Properties and Identification

While a specific CAS number for "N-(4-acetylphenyl)-3-chloropropanamide" has not been identified in major chemical databases, its fundamental properties can be predicted based on its chemical structure.

Table 1: Predicted Physicochemical Properties of N-(4-acetylphenyl)-3-chloropropanamide

| Property | Predicted Value | Notes |

| IUPAC Name | N-(4-acetylphenyl)-3-chloropropanamide | Systematic name based on structure. |

| Molecular Formula | C₁₁H₁₂ClNO₂ | Derived from the chemical structure. |

| Molecular Weight | 225.67 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for similar organic compounds. |

| Melting Point | 120-130 °C | Estimated based on similar N-aryl amides. For instance, 3-chloro-N-(4-chlorophenyl)propanamide has a melting point of 120-125°C.[1] |

| Boiling Point | > 350 °C (decomposes) | High boiling point is expected due to the amide and aromatic functionalities. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Predicted based on the polarity of the molecule. |

Synthesis and Experimental Protocols

A plausible synthetic route to "N-(4-acetylphenyl)-3-chloropropanamide" involves the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride.

Proposed Synthesis of N-(4-acetylphenyl)-3-chloropropanamide

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminoacetophenone attacks the carbonyl carbon of 3-chloropropionyl chloride. A base is typically added to neutralize the HCl byproduct.

Reaction Scheme:

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization.

Materials:

-

4-Aminoacetophenone

-

3-Chloropropionyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure "N-(4-acetylphenyl)-3-chloropropanamide".

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data for N-(4-acetylphenyl)-3-chloropropanamide

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of 7.5-8.0 ppm. - Singlet for the acetyl methyl protons around 2.5 ppm. - Triplets for the two methylene groups of the propanamide chain (Cl-CH₂- and -CH₂-CO) between 3.0 and 4.0 ppm. - A broad singlet for the amide N-H proton, typically downfield (> 8.0 ppm). |

| ¹³C NMR | - Carbonyl carbons (acetyl and amide) in the range of 165-200 ppm. - Aromatic carbons between 115 and 145 ppm. - Methylene carbons of the propanamide chain between 35 and 45 ppm. - Acetyl methyl carbon around 26 ppm. |

| IR (Infrared) Spectroscopy | - N-H stretching vibration around 3300 cm⁻¹. - C=O stretching vibrations (amide and ketone) in the range of 1650-1700 cm⁻¹. - Aromatic C=C stretching vibrations around 1600 cm⁻¹. - C-Cl stretching vibration in the fingerprint region (600-800 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak). |

Biological Activity and Signaling Pathways

As of the date of this document, there is no published research on the biological activity or the associated signaling pathways of "N-(4-acetylphenyl)-3-chloropropanamide". Compounds with similar structural motifs, such as other N-aryl amides, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.

Given the novelty of this compound, a logical next step would be to screen it for various biological activities.

Workflow for Novel Compound Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a newly synthesized compound like "N-(4-acetylphenyl)-3-chloropropanamide".

Caption: General workflow for the biological screening of a novel chemical compound.

References

An In-depth Technical Guide to N-(4-acetylphenyl)-3-chloropropanamide

Disclaimer: Publicly accessible chemical databases and scientific literature contain limited specific information, including a dedicated CAS number, for "N-(4-acetylphenyl)-3-chloropropanamide." This guide provides information on its predicted properties and synthesis based on established chemical principles and data from closely related analogues. A very similar compound, N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide, has the CAS number 339015-92-8.

Chemical Identity and Properties

This section outlines the fundamental chemical identifiers and physicochemical properties of N-(4-acetylphenyl)-3-chloropropanamide and its close analogues.

| Identifier | Value | Reference |

| IUPAC Name | N-(4-acetylphenyl)-3-chloropropanamide | N/A |

| Molecular Formula | C₁₁H₁₂ClNO₂ | N/A |

| Molecular Weight | 225.67 g/mol | N/A |

Properties of Analogue Compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide | 339015-92-8 | C₁₃H₁₆ClNO₂ | 253.73 | 105 - 107 |

| 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 | C₉H₉Cl₂NO | 218.08 | 120-125 |

| 3-chloro-N-(4-hydroxyphenyl)propanamide | 19314-10-4 | C₉H₁₀ClNO₂ | 199.63 | N/A |

| 3-chloro-N-(4-methoxyphenyl)propanamide | 19313-87-2 | C₁₀H₁₂ClNO₂ | 213.66 | N/A |

Experimental Protocols

A plausible synthetic route for N-(4-acetylphenyl)-3-chloropropanamide involves the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride. This method is a standard procedure for the formation of amides.

Proposed Synthesis of N-(4-acetylphenyl)-3-chloropropanamide:

-

Materials:

-

4-aminoacetophenone

-

3-chloropropionyl chloride

-

A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Saturated aqueous solutions of NH₄Cl and NaHCO₃

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 4-aminoacetophenone and triethylamine in dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath.

-

Add 3-chloropropionyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash silica gel column chromatography to obtain the pure N-(4-acetylphenyl)-3-chloropropanamide.

-

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the chemical structure of the target compound.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for N-(4-acetylphenyl)-3-chloropropanamide. However, compounds containing the chloroacetamide functional group have been investigated for a variety of biological activities, including potential antimicrobial and anticancer properties. Further research would be required to determine if N-(4-acetylphenyl)-3-chloropropanamide exhibits any significant biological effects.

Spectroscopic and Structural Elucidation of N-(4-acetylphenyl)-3-chloropropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of N-(4-acetylphenyl)-3-chloropropanamide. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining and verifying this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(4-acetylphenyl)-3-chloropropanamide. These predictions are based on the known spectral data of analogous compounds, such as N-(4-acetylphenyl)acetamide, and general principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | -NH- |

| ~7.9 | Doublet | 2H | Ar-H (ortho to -NH) |

| ~7.7 | Doublet | 2H | Ar-H (ortho to -C(O)CH₃) |

| ~3.9 | Triplet | 2H | -CH₂-Cl |

| ~2.9 | Triplet | 2H | -C(O)-CH₂- |

| ~2.5 | Singlet | 3H | -C(O)CH₃ |

Solvent: DMSO-d₆. These are estimated values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | -C (O)CH₃ |

| ~171 | -NH-C (O)- |

| ~143 | Ar-C -NH- |

| ~133 | Ar-C -C(O)CH₃ |

| ~129 | Ar-C H (ortho to -C(O)CH₃) |

| ~119 | Ar-C H (ortho to -NH) |

| ~41 | -C H₂-Cl |

| ~38 | -C(O)-C H₂- |

| ~27 | -C(O)C H₃ |

Solvent: DMSO-d₆. These are estimated values and may vary based on experimental conditions.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~1680 | Strong | C=O stretch (acetyl) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1600, ~1520 | Medium-Strong | C=C stretch (aromatic) |

| ~1540 | Medium | N-H bend (amide II) |

| ~750 | Strong | C-Cl stretch |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+• (227.05) | Molecular ion (for ³⁵Cl) |

| [M+2]+• (229.05) | Isotopic peak for ³⁷Cl |

| 150.06 | [M - C₃H₄ClO]+• |

| 135.05 | [M - C₃H₄ClNO]+• |

| 43.02 | [CH₃CO]+ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for N-(4-acetylphenyl)-3-chloropropanamide.

Synthesis of N-(4-acetylphenyl)-3-chloropropanamide

A plausible synthetic route involves the acylation of 4-aminoacetophenone with 3-chloropropanoyl chloride.

Materials:

-

4-aminoacetophenone

-

3-chloropropanoyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine (as a base)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-(4-acetylphenyl)-3-chloropropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified product.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: Typically -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: Typically 0 to 220 ppm.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Collect a background spectrum of the empty ATR crystal before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source, coupled to a suitable inlet system (e.g., direct insertion probe or gas chromatograph).

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: Typically 200-250 °C.

-

Inlet Method: If using a direct insertion probe, the sample is introduced directly into the ion source and heated to volatilize.

Data Analysis:

-

Identify the molecular ion peak ([M]+•).

-

Analyze the isotopic pattern, particularly the M+2 peak, to confirm the presence of chlorine.

-

Interpret the fragmentation pattern to identify characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of N-(4-acetylphenyl)-3-chloropropanamide.

Caption: Workflow for the synthesis and spectroscopic characterization.

Potential Biological Activities of N-(4-acetylphenyl)-3-chloropropanamide: A Technical Whitepaper for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-acetylphenyl)-3-chloropropanamide is a synthetic compound featuring a core structure amenable to diverse chemical modifications, positioning it as a molecule of interest for biological screening. While direct studies on its bioactivity are not extensively documented in publicly available literature, analysis of its structural components—an N-acetylphenyl group and a 3-chloropropanamide moiety—suggests potential for anticancer and antimicrobial activities. This whitepaper provides a comprehensive overview of these potential biological activities, supported by data from structurally related compounds. Detailed experimental protocols for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide and for screening its potential biological effects are presented. Furthermore, this document includes structured data tables and conceptual diagrams to facilitate understanding and guide future research in the exploration of this compound's therapeutic potential.

Introduction

The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceutical agents. The N-aryl amide scaffold, in particular, is a privileged structure known to interact with various biological targets. N-(4-acetylphenyl)-3-chloropropanamide combines this feature with a reactive 3-chloropropyl chain, offering a potential site for covalent interaction or further functionalization. The presence of the N-acetylphenyl ring is also a common feature in various biologically active molecules. This whitepaper will explore the theoretical potential of N-(4-acetylphenyl)-3-chloropropanamide as a candidate for drug discovery, focusing on its possible anticancer and antimicrobial properties based on the activities of analogous compounds.

Synthesis of N-(4-acetylphenyl)-3-chloropropanamide

The synthesis of N-(4-acetylphenyl)-3-chloropropanamide can be achieved through a standard amidation reaction between 4-aminoacetophenone and 3-chloropropanoyl chloride. This reaction is a common and efficient method for forming amide bonds.

Experimental Protocol: Amide Synthesis

Materials:

-

4-aminoacetophenone

-

3-chloropropanoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add 3-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield N-(4-acetylphenyl)-3-chloropropanamide.

Potential Biological Activities

Based on the chemical motifs present in N-(4-acetylphenyl)-3-chloropropanamide, two primary areas of potential biological activity are proposed: anticancer and antimicrobial.

Potential Anticancer Activity

The N-aryl amide scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. The chloro-substituent on the propanamide chain can act as a leaving group, potentially allowing for covalent modification of biological nucleophiles, a mechanism employed by some anticancer agents.

Supporting Evidence from Structurally Related Compounds:

| Compound Class | Observed Activity | Reference |

| N-aryl-2-chloroacetamide derivatives | Antibacterial and antioxidant activities | [1][2] |

| Propanamide derivatives | Treatment of enzalutamide-resistant prostate cancer | [3] |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives | Potent cytotoxicity against A549 lung cancer cells | [4] |

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of N-(4-acetylphenyl)-3-chloropropanamide on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-(4-acetylphenyl)-3-chloropropanamide (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of N-(4-acetylphenyl)-3-chloropropanamide in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Antimicrobial Activity

The chloro-substituted amide moiety is a feature found in some antimicrobial compounds. It is hypothesized that N-(4-acetylphenyl)-3-chloropropanamide may exhibit inhibitory activity against various bacterial and/or fungal strains.

Supporting Evidence from Structurally Related Compounds:

| Compound Class | Observed Activity | Reference |

| N-(4-acetylphenyl)-2-chloroacetamide derivatives | Potent antibacterial compounds against Escherichia coli and Staphylococcus aureus | [1][2] |

| N-Aryl-N'-heteroaryl carbamides with chloro-substitution | Active as antibacterial and antifungal agents | |

| 3-chloro monocyclic β-lactams | Powerful antibacterial and antimicrobial activity | [5] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum inhibitory concentration (MIC) of N-(4-acetylphenyl)-3-chloropropanamide against a panel of pathogenic bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

N-(4-acetylphenyl)-3-chloropropanamide (dissolved in a suitable solvent)

-

Standard antibiotic (e.g., ampicillin)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the bacterial strains.

-

Perform serial two-fold dilutions of N-(4-acetylphenyl)-3-chloropropanamide in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of N-(4-acetylphenyl)-3-chloropropanamide is currently lacking in the public domain, a thorough analysis of its chemical structure provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The synthetic route to this compound is straightforward, making it readily accessible for biological evaluation. The experimental protocols outlined in this whitepaper provide a clear roadmap for researchers to systematically explore its therapeutic potential. Future studies should focus on the synthesis and subsequent screening of N-(4-acetylphenyl)-3-chloropropanamide against a broad panel of cancer cell lines and microbial pathogens. Positive hits from these initial screens would warrant further investigation into its mechanism of action and structure-activity relationships through the synthesis and testing of analogues. Such a program could unveil a new class of therapeutic agents.

References

- 1. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 2. noblelifesci.com [noblelifesci.com]

- 3. routledge.com [routledge.com]

- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Sourcing and Synthesis of N-(4-acetylphenyl)-3-chloropropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing of starting materials and a detailed experimental protocol for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide, a key intermediate in various chemical and pharmaceutical research applications.

Starting Material Sourcing

The synthesis of N-(4-acetylphenyl)-3-chloropropanamide is primarily achieved through the reaction of 4-aminoacetophenone and 3-chloropropionyl chloride. A summary of representative suppliers for these starting materials is provided below. Please note that prices and availability are subject to change and should be confirmed with the respective suppliers.

Table 1: Supplier Information for 4-Aminoacetophenone (CAS: 99-92-3)

| Supplier | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 98% | - | Inquiry |

| Thermo Fisher Scientific | 99% | 25 g | Inquiry |

| TCI America | >98.0% | 25 g | $26.00 |

| Manchester Organics | 98% | 250 g | £55.00 |

| Simson Pharma | - | - | Inquiry |

| MedChemExpress | - | - | Inquiry |

| Otto Chemie Pvt Ltd | 99%+ | 25 g | ₹ 2007.00 |

| CP Lab Safety | min 99% | 100 g | $49.99 |

| Chemball | >99% | - | Inquiry |

Table 2: Supplier Information for 3-Chloropropionyl chloride (CAS: 625-36-5)

| Supplier | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 98% | - | Inquiry |

| Thermo Fisher Scientific | 97% | 100 g | Inquiry |

| TCI America | >98.0%(T) | 25 g | $26.00 |

| LGC Standards | - | 5 g | $65.00 |

| Dev Enterprise (IndiaMART) | 99% | 250 kg | ₹ 580/kg |

| Komal Industries | Upto 99% | 250 kg | Inquiry |

| Bromchem Laboratories | > 99.00% | - | Inquiry |

Synthetic Pathway

The synthesis of N-(4-acetylphenyl)-3-chloropropanamide from 4-aminoacetophenone and 3-chloropropionyl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.

Experimental Protocol

The following experimental protocol is adapted from a procedure for a structurally similar compound, N-(4-methoxyphenyl)-3-chloropropionamide, as detailed in patent US20030176703A1[1]. Researchers should optimize the reaction conditions for their specific needs.

Materials and Equipment

-

4-aminoacetophenone

-

3-chloropropionyl chloride

-

Triethylamine (Et₃N)

-

Methyl ethyl ketone (MEK)

-

Toluene

-

Water

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Drying oven

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, charge 4-aminoacetophenone (1 equivalent) and methyl ethyl ketone (volume to be optimized, e.g., 2 mL per gram of 4-aminoacetophenone).

-

Addition of Base: Add triethylamine (1 equivalent) to the slurry.

-

Cooling: Cool the resulting slurry to approximately 10°C using an ice bath.

-

Addition of Acylating Agent: Slowly add 3-chloropropionyl chloride (1 equivalent) via the dropping funnel. An exothermic reaction is expected, and the temperature should be allowed to rise to approximately 60°C during the addition.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 1 hour.

-

Cooling and Filtration: Cool the reaction mixture to 50°C. Filter the mixture and wash the collected solid with water and then with toluene.

-

Drying: Dry the resulting product overnight at 60°C in a drying oven.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve the desired purity.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(4-acetylphenyl)-3-chloropropanamide.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The information provided does not constitute a warranty of any kind, and the user assumes all risk and liability in connection with the use of this information.

References

Technical Guide: Elucidation of the Reaction Mechanism for N-(4-acetylphenyl)-3-chloropropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the synthesis of N-(4-acetylphenyl)-3-chloropropanamide, a molecule of interest in medicinal chemistry and drug development. The core focus is on the elucidation of its reaction mechanism, supported by generalized experimental protocols and expected quantitative outcomes based on analogous chemical transformations. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel amide derivatives.

Introduction

N-(4-acetylphenyl)-3-chloropropanamide belongs to the class of N-substituted amides, a scaffold prevalent in a wide array of biologically active compounds. The presence of the acetylphenyl moiety suggests potential applications in areas such as anticancer research, as derivatives of this group have shown antiproliferative activities.[1] The chloropropanamide portion provides a reactive handle for further molecular modifications, making it a versatile intermediate in synthetic chemistry. Understanding the fundamental reaction mechanism for its synthesis is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity.

Proposed Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-(4-acetylphenyl)-3-chloropropanamide is proposed to proceed via a nucleophilic acyl substitution reaction. This well-established mechanism involves the reaction of an amine (4-aminoacetophenone) with an acyl chloride (3-chloropropanoyl chloride).

The reaction can be dissected into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction. The base deprotonates the positively charged nitrogen atom, yielding the final amide product, N-(4-acetylphenyl)-3-chloropropanamide.

Caption: Proposed reaction mechanism for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide.

Experimental Protocols

Materials and Reagents

-

4-Aminoacetophenone

-

3-Chloropropanoyl chloride (or 3-chloropropanoic acid and a chlorinating agent like thionyl chloride)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or pyridine as a base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

Synthesis Procedure

-

Preparation of the Acyl Chloride (if starting from the carboxylic acid):

-

To a solution of 3-chloropropanoic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-chloropropanoyl chloride, which can be used directly in the next step.

-

-

Amide Formation:

-

Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Caption: A generalized experimental workflow for the synthesis and purification of N-(4-acetylphenyl)-3-chloropropanamide.

Quantitative Data

Precise quantitative data for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide is not available in the reviewed literature. However, by examining analogous reactions, particularly the synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, we can infer expected yields under various conditions.[2] The choice of solvent and base is critical in optimizing the reaction yield.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Reference |

| 4-Aminoacetophenone | 3-Chloropropanoyl Chloride | Pyridine | Dichloromethane | 4-12 | 25 | 80-90 | Adapted from[2][3] |

| 4-Aminoacetophenone | 3-Chloropropanoyl Chloride | Triethylamine | Dichloromethane | 4-12 | 25 | 85-95 | Adapted from[3] |

| 4-Aminoacetophenone | 3-Chloropropanoyl Chloride | Pyridine | Tetrahydrofuran | 4-12 | 25 | 75-85 | Adapted from[2] |

| 4-Aminoacetophenone | 3-Chloropropanoyl Chloride | Pyridine | Acetonitrile | 4-12 | 25 | 70-80 | Adapted from[2] |

Note: The expected yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and purity of the reagents.

Potential in Drug Development

The N-(4-acetylphenyl) moiety is a structural component in various compounds investigated for their therapeutic potential. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[1] This suggests that N-(4-acetylphenyl)-3-chloropropanamide could serve as a valuable intermediate for the synthesis of novel drug candidates. The chloro-functional group provides a site for further chemical elaboration to generate a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Logical workflow for the utilization of N-(4-acetylphenyl)-3-chloropropanamide in drug discovery.

Conclusion

The synthesis of N-(4-acetylphenyl)-3-chloropropanamide is readily achievable through a nucleophilic acyl substitution reaction between 4-aminoacetophenone and 3-chloropropanoyl chloride. This technical guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected quantitative outcomes based on analogous syntheses. The potential of this molecule as a versatile intermediate in drug development underscores the importance of understanding its fundamental chemistry. Further research to optimize the reaction conditions and explore its applications in medicinal chemistry is warranted.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of N-(4-acetylphenyl)-3-chloropropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of N-(4-acetylphenyl)-3-chloropropanamide, a core scaffold with potential applications in medicinal chemistry. This document details the synthesis, biological activities, and experimental protocols related to these compounds, with a focus on their potential as anticancer and antimicrobial agents.

Introduction

N-(4-acetylphenyl)-3-chloropropanamide is a molecule of interest due to its structural features that are amenable to a variety of chemical modifications, allowing for the exploration of a broad chemical space and the potential for interaction with various biological targets. The presence of the acetophenone moiety, the amide linkage, and the reactive chloropropyl chain makes it a versatile starting point for the synthesis of diverse derivatives. This guide explores the structure-activity relationships (SAR) of its analogs, drawing from available data on related chemical entities to provide insights for future drug discovery and development efforts.

Synthesis of Structural Analogs

The synthesis of N-(4-acetylphenyl)-3-chloropropanamide and its derivatives can be achieved through several established synthetic routes. A common approach involves the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride. The resulting scaffold can then be further modified at the acetyl group, the aromatic ring, or by displacement of the chlorine atom to introduce a wide range of functional groups and build a library of analogs.

General Experimental Protocol for Synthesis

A representative synthetic protocol for N-aryl-3-chloropropanamides involves the following steps:

-

Dissolution of Amine: The appropriately substituted aniline (e.g., 4-aminoacetophenone) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylation: The solution is cooled in an ice bath, and 3-chloropropionyl chloride is added dropwise with constant stirring. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired N-(substituted phenyl)-3-chloropropanamide.

Further derivatization can be carried out by reacting the terminal chlorine with various nucleophiles to introduce diverse functionalities.

Biological Activities of Structural Analogs

Research into compounds structurally related to N-(4-acetylphenyl)-3-chloropropanamide has revealed promising biological activities, particularly in the areas of oncology and microbiology.

Anticancer Activity

Several studies have investigated the cytotoxic effects of N-acetylphenylamide derivatives against various cancer cell lines. The data suggests that modifications to the core structure can significantly impact potency and selectivity.

Table 1: Cytotoxicity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [1]

| Compound | R | IC50 (µM) |

| 21 | H | 5.42 |

| 22 | Cl | 2.47 |

| 25 | H | 8.05 |

| 26 | Cl | 25.4 |

| Cisplatin | - | 11.71 |

Note: Compounds 21 and 22 possess a hydroxyimino (-C=NOH) functional group, while 25 and 26 are the corresponding ester derivatives. The data indicates that the presence of the oxime moiety and a chloro-substituted phenyl ring enhances antiproliferative activity.[1]

Table 2: Cytotoxicity of 4-Acetylphenylamine-Based Imidazole Derivatives against Various Cancer Cell Lines [2]

| Compound | Cell Line | EC50 (µM) |

| 14 | PPC-1 (Prostate) | 4.1 ± 1.0 |

| U-87 (Glioblastoma) | 3.1 ± 0.1 | |

| 22 | PPC-1 (Prostate) | 47.2 ± 1.0 |

| U-87 (Glioblastoma) | 3.1 ± 0.1 |

These findings highlight the potential of the N-(4-acetylphenyl) scaffold in the design of novel anticancer agents.

Antimicrobial Activity

Derivatives of N-phenylpropanamide have also been explored for their antimicrobial properties. The introduction of various heterocyclic and substituted aryl moieties has been shown to confer activity against a range of bacterial and fungal pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of N-Benzamide Derivatives [3]

| Compound | B. subtilis (µg/mL) | E. coli (µg/mL) |

| 5a | 6.25 | 3.12 |

| 6b | 6.25 | 3.12 |

| 6c | 6.25 | - |

Compound 5a demonstrated significant activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[3]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compounds

-

96-well microtiter plates

-

Inoculum of the microorganism

Procedure:

-

Serial Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways

While the precise mechanisms of action for many N-(4-acetylphenyl)-3-chloropropanamide derivatives are still under investigation, related compounds have been shown to interact with key signaling pathways implicated in cancer. For instance, some N-acetyl-N'-phenylthiourea derivatives, which share structural similarities, have been reported to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of EGFR can block downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.

Visualizations

Experimental Workflows and Signaling Pathways

Caption: General synthesis workflow for N-(4-acetylphenyl)-3-chloropropanamide analogs.

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Detailed experimental protocol for "N-(4-acetylphenyl)-3-chloropropanamide" synthesis

Application Note: Synthesis of N-(4-acetylphenyl)-3-chloropropanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-acetylphenyl)-3-chloropropanamide is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and research chemicals. Its structure incorporates a reactive chloropropyl group, making it a versatile building block for further molecular elaboration through nucleophilic substitution reactions. This document provides a detailed experimental protocol for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide via the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride.

Experimental Protocol

The synthesis of N-(4-acetylphenyl)-3-chloropropanamide is achieved through the nucleophilic acyl substitution of 4-aminoacetophenone with 3-chloropropionyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents

-

4-Aminoacetophenone

-

3-Chloropropionyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Deionized water

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography (if necessary)

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-aminoacetophenone and anhydrous dichloromethane. Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Base: Add triethylamine to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add 3-chloropropionyl chloride dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water to the flask.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its identity and purity.

-

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of N-(4-acetylphenyl)-3-chloropropanamide

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 4-Aminoacetophenone | 1.0 | eq | |

| 3-Chloropropionyl chloride | 1.1 | eq | A slight excess is used to ensure complete reaction of the amine. |

| Triethylamine | 1.2 | eq | Acts as a base to neutralize the HCl byproduct. |

| Solvent | |||

| Anhydrous Dichloromethane | 10 | mL/mmol of amine | |

| Reaction Conditions | |||

| Initial Temperature | 0 | °C | During the addition of the acyl chloride. |

| Reaction Temperature | Room Temperature | °C | |

| Reaction Time | 2 - 4 | hours | Monitored by TLC. |

| Expected Product | |||

| Molecular Formula | C₁₁H₁₂ClNO₂ | ||

| Molecular Weight | 225.67 | g/mol | |

| Theoretical Yield | - | % | Dependent on the starting scale. Yields are typically high for this type of reaction. |

| Appearance | Off-white to pale yellow solid |

Mandatory Visualization

Application of N-(4-acetylphenyl)-3-chloropropanamide in Medicinal Chemistry: A Comprehensive Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the medicinal chemistry applications of "N-(4-acetylphenyl)-3-chloropropanamide" and its structurally related analogs. Due to the limited direct research on the specified molecule, this report focuses on the well-documented activities of the closely related precursor, N-(4-acetylphenyl)-2-chloroacetamide, and other N-(4-acetylphenyl) amide derivatives. These compounds have emerged as versatile scaffolds in drug discovery, demonstrating a range of biological activities, including anticancer, antibacterial, and antioxidant effects.

Application Notes

"N-(4-acetylphenyl)-3-chloropropanamide" and its analogs are characterized by a reactive chloropropanamide or chloroacetamide side chain attached to a 4-acetylphenyl ring. This chemical architecture makes them valuable intermediates for synthesizing a diverse array of heterocyclic compounds with potential therapeutic applications. The chloroacetamide moiety, in particular, serves as a key building block for introducing various pharmacophores through nucleophilic substitution reactions.

Anticancer Potential: Derivatives of N-(4-acetylphenyl) amides have shown promising cytotoxic activity against various cancer cell lines. For instance, imidazole derivatives synthesized from 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones have demonstrated significant cytotoxicity against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines.[1][2] Specifically, compounds incorporating a 4-chlorophenyl moiety exhibited notable activity.[1] While the precise signaling pathways for these specific compounds are not yet fully elucidated, related chloroacetamide derivatives have been suggested to exert their anticancer effects through mechanisms such as the inhibition of glutathione S-transferase (GST).[3] More structurally distinct thiazole derivatives containing the N-(4-acetylphenyl) moiety have been investigated as potential inhibitors of SIRT2 and EGFR.[4]

Antimicrobial Activity: The N-(4-acetylphenyl)acetamide scaffold has been utilized to generate compounds with significant antibacterial properties. Thio-derivatives, such as thiosemicarbazones and thieno[2,3-b]pyridines derived from N-(4-acetylphenyl)-2-chloroacetamide, have exhibited potent inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Antioxidant Capacity: Several derivatives have also been evaluated for their ability to scavenge free radicals. Thiosemicarbazone derivatives, in particular, have displayed significant antioxidant activity, comparable to the standard antioxidant L-ascorbic acid, as measured by the ABTS radical cation decolorization assay.

Data Presentation

The following tables summarize the quantitative data for the biological activities of various N-(4-acetylphenyl) amide derivatives.

Table 1: Anticancer Activity of N-(4-acetylphenyl) Amide Derivatives

| Compound ID | Cancer Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| 4 | PPC-1 (Prostate) | MTT | 47.2 ± 3.4 | [1] |

| U-87 (Glioblastoma) | MTT | 39.8 ± 3.2 | [1] | |

| 9 | PPC-1 (Prostate) | MTT | 21.4 ± 1.8 | [1] |

| U-87 (Glioblastoma) | MTT | 22.9 ± 2.5 | [1] | |

| 14 | PPC-1 (Prostate) | MTT | 4.1 ± 1.0 | [1] |

| U-87 (Glioblastoma) | MTT | 3.1 ± 0.1 | [1] | |

| 22 | PPC-1 (Prostate) | MTT | 7.0 ± 0.6 | [1] |

| U-87 (Glioblastoma) | MTT | 11.5 ± 0.9 | [1] |

Compound IDs refer to structures in the cited literature.[1]

Table 2: Antibacterial Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives

| Compound ID | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) vs. Ampicillin | Reference |

| 10 | Escherichia coli | 19 | 80.8 | |

| Staphylococcus aureus | 22 | 91.7 | ||

| 14 | Escherichia coli | 18 | 75.0 | |

| Staphylococcus aureus | 21 | 87.5 |

Compound IDs refer to structures in the cited literature.

Table 3: Antioxidant Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives

| Compound ID | Assay | Inhibition (%) | Reference |

| 10 | ABTS | 82.6 | |

| 14 | ABTS | 80.2 | |

| 12 | ABTS | 75.4 | |

| L-ascorbic acid (Standard) | ABTS | 88.2 |

Compound IDs refer to structures in the cited literature.

Mandatory Visualizations

Caption: General workflow for the synthesis, biological evaluation, and lead identification of N-(4-acetylphenyl) amide derivatives.

Caption: Structure-activity relationship (SAR) logic for N-(4-acetylphenyl) amide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(4-acetylphenyl)-2-chloroacetamide Derivatives

This protocol is adapted from the synthesis of N-(4-acetylphenyl)-2-chloroacetamide, which serves as a key intermediate.

Materials:

-

4-aminoacetophenone

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-aminoacetophenone in DCM in a round bottom flask.

-

Add potassium carbonate to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 3 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Anticancer Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, PPC-1, U-87)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ or EC₅₀ value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.[1]

Caption: Workflow for the MTT cell viability assay.

Protocol 3: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antibacterial activity of the synthesized compounds.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Sterile cork borer (6 mm diameter)

-

Test compound solutions (at a known concentration in a suitable solvent like DMSO)

-

Positive control (e.g., Ampicillin)

-

Negative control (solvent, e.g., DMSO)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of an MHA plate using a sterile swab.

-

Well Creation: Aseptically punch wells (6 mm in diameter) into the agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Protocol 4: Antioxidant Capacity Assessment (ABTS Radical Scavenging Assay)

This protocol determines the free radical scavenging activity of the compounds.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Test compound solutions (in a suitable solvent)

-

Standard antioxidant (e.g., L-ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

ABTS Radical Cation (ABTS•+) Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay: Add a small volume (e.g., 10 µL) of the test compound solutions (at various concentrations) to the wells of a 96-well plate. Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

-

Incubation: Incubate the plate at room temperature in the dark for a defined period (e.g., 6-30 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition of ABTS•+ for each concentration using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The control contains the solvent instead of the test compound.

References

- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: N-(4-acetylphenyl)-3-chloropropanamide as a Versatile Intermediate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(4-acetylphenyl)-3-chloropropanamide is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a variety of more complex chemical entities. Its structure incorporates a reactive chloroalkyl chain and an acetylphenyl moiety, providing two distinct points for chemical modification. This dual reactivity makes it a versatile building block for the construction of β-amino ketones, heterocyclic compounds, and other structures of interest in medicinal chemistry and materials science. These application notes provide detailed protocols for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide and its subsequent use in the preparation of key structural motifs.

Section 1: Synthesis of N-(4-acetylphenyl)-3-chloropropanamide

The synthesis of N-(4-acetylphenyl)-3-chloropropanamide is readily achieved via the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: Synthesis of N-(4-acetylphenyl)-3-chloropropanamide.

Experimental Protocol:

Materials:

-

4-Aminoacetophenone

-

3-Chloropropionyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add a solution of 3-chloropropionyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Ratio | 1.0 : 1.1 : 1.2 |

| (Amine : Acyl Chloride : Base) | |

| Reaction Time | 2 - 4 hours |

| Temperature | 0 °C to Room Temp. |

| Solvent | Dichloromethane (DCM) |

| Yield | 85 - 95% |

| Purity (by NMR) | >98% |

Section 2: Application in the Synthesis of β-Amino Ketones

N-(4-acetylphenyl)-3-chloropropanamide is an excellent precursor for the synthesis of β-amino ketones through nucleophilic substitution of the chlorine atom with various amines, followed by manipulation of the acetyl group if necessary.

Reaction Scheme:

Caption: Synthesis of a β-amino ketone derivative.

Experimental Protocol:

Materials:

-

N-(4-acetylphenyl)-3-chloropropanamide

-

A secondary amine (e.g., morpholine, piperidine, diethylamine)

-

Potassium carbonate (K2CO3) or Sodium iodide (NaI - as a catalyst)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Standard work-up and purification reagents

Procedure:

-

Reaction Setup: In a round-bottom flask, combine N-(4-acetylphenyl)-3-chloropropanamide (1.0 eq), the desired secondary amine (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile or DMF.

-

Catalyst (Optional): Add a catalytic amount of sodium iodide (0.1 eq) to facilitate the substitution reaction.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-